molecular formula C21H21N3O2 B4510031 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one

4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one

Cat. No.: B4510031
M. Wt: 347.4 g/mol
InChI Key: YROBEWPKKDTFRN-UHFFFAOYSA-N
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Description

4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating both a 2-phenyl-1H-indole and a piperazin-2-one moiety. The indole scaffold is a privileged structure in pharmacology, known to be present in a wide array of bioactive molecules and is frequently associated with diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The piperazine ring is another highly valuable heterocycle, with piperazine-based compounds demonstrating a broad spectrum of therapeutic activities such as antioxidant, antibacterial, anticancer, and antiviral properties . The specific molecular framework of this reagent, where these two pharmacophores are linked via a propanoyl chain, presents a unique template for the design and development of novel biologically active compounds. It is primarily utilized as a key chemical intermediate or a screening compound in high-throughput assays to probe biological activity and identify potential therapeutic leads. Researchers value this compound for its potential application in developing agents for central nervous system (CNS) disorders, given that many piperazine derivatives are known to possess neurological activity, including antidepressant-like effects and agonist activity at dopamine receptors . Its mechanism of action is dependent on the specific biological target under investigation but often involves interaction with various G-protein coupled receptors (GPCRs) or enzymes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(2-phenylindol-1-yl)propanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20-15-23(13-11-22-20)21(26)10-12-24-18-9-5-4-8-17(18)14-19(24)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROBEWPKKDTFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one exhibit potential as modulators of neurotransmitter systems, particularly serotonin and norepinephrine pathways. These pathways are crucial for treating conditions such as:

  • Major Depressive Disorder (MDD) : The compound may enhance serotonin activity, which is beneficial for alleviating depressive symptoms .
  • Anxiety Disorders : By modulating neurotransmitter levels, it could help in reducing anxiety symptoms .

Anticancer Activity

Indole derivatives are known for their anticancer properties. The structural characteristics of this compound suggest potential activity against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives, including compounds structurally related to this compound, demonstrated significant antidepressant-like effects in animal models. The efficacy was attributed to enhanced serotonergic and noradrenergic transmission .

Case Study 2: Anticancer Properties

In vitro studies have shown that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis. The specific compound's ability to interact with cellular pathways involved in cancer proliferation suggests a promising avenue for further research in cancer therapeutics .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationEfficacy
Compound AIndole-basedAntidepressantHigh
Compound BPiperazine derivativeAnticancerModerate
Compound CSimilar piperazine structureAnti-anxietyHigh

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs.
  • Propanoyl Linker: The propanoyl spacer provides conformational flexibility absent in ethanone-linked analogs (e.g., ’s compound), possibly influencing pharmacokinetics .

Biological Activity

4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

Research indicates that compounds with piperazine and indole structures often exhibit interactions with various biological targets, including:

  • Serotonin Receptors : Indole derivatives are known to modulate serotonin receptors, influencing mood and anxiety.
  • P2X3 Receptors : Some piperazine derivatives act as modulators of P2X3 receptors, which are implicated in pain pathways .

Antitumor Activity

Several studies have evaluated the antitumor potential of similar compounds. For instance, derivatives with piperazine structures showed significant cytotoxicity against various cancer cell lines. A study demonstrated that certain phenylpiperazine derivatives had enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antibacterial and Antifungal Activity

Compounds similar to this compound have exhibited notable antibacterial properties. For example, a series of piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer efficacy of phenylpiperazine derivatives, it was found that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Antibacterial Testing : A recent study on various piperazine derivatives revealed that modifications at the indole position enhanced antibacterial activity, particularly against resistant strains. The minimum inhibitory concentrations (MICs) were recorded at low micromolar ranges .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Biological Activity Tested Compounds Activity MIC (µg/mL) Reference
AntitumorPhenylpiperazine DerivativesCytotoxicity against cancer cells10 - 50
AntibacterialPiperazine DerivativesEffective against S. aureus4 - 8
AntifungalPiperazine DerivativesInhibition of fungal growth20 - 100

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one, and how is purity validated?

  • Methodology : The compound is synthesized via amide coupling reactions, often using substituted piperazine derivatives and indole-containing precursors. For example, analogous compounds (e.g., 3-{1-[4-(2-methoxyphenyl)piperazinyl]}-2-phenylpropanamides) are prepared by refluxing reactants in toluene with triethylamine as a catalyst, followed by purification via recrystallization .
  • Purity Validation : Elemental analysis (CHN) is critical, with calculated vs. experimental percentages (e.g., C: 60.2% found vs. 60.1% required) confirming stoichiometric integrity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) further validate structural fidelity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : 1^1H/13^{13}C NMR and IR spectroscopy identify functional groups (e.g., indole NH stretches, carbonyl peaks). Mass spectrometry confirms molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure, with parameters such as space group (e.g., P1P\overline{1}), unit cell dimensions (e.g., a=8.9168a = 8.9168 Å, b=10.7106b = 10.7106 Å), and hydrogen bonding networks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Full-body lab coats, nitrile gloves, and safety goggles. Use P95 respirators for aerosolized particles .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability data indicate no decomposition under inert atmospheres .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in piperazinone derivatives?

  • Approach : SCXRD provides bond lengths, angles, and torsion angles. For instance, triclinic crystal systems (P1P\overline{1}) with α=73.489\alpha = 73.489^\circ, β=71.309\beta = 71.309^\circ clarify stereochemistry and confirm eclipsed vs. staggered conformations in related frameworks . Refinement parameters (e.g., R=0.036R = 0.036) ensure accuracy .

Q. How should discrepancies in elemental analysis results be addressed during compound validation?

  • Troubleshooting : Minor deviations (e.g., 0.1% difference in carbon content) may arise from hygroscopicity or solvent retention. Dry samples under vacuum (40°C, 24 hrs) and repeat analysis. Cross-validate with combustion analysis or X-ray fluorescence (XRF) .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Method : Modify substituents on the indole or piperazine moieties. For example, introducing electron-withdrawing groups (e.g., fluorine) on phenyl rings enhances receptor binding affinity, as seen in fluorophenylpiperazine analogs . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like 5-HT2A_{2A} receptors .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Optimization : Vary solvents (e.g., DMF vs. toluene), catalysts (e.g., HATU vs. EDCI), and temperatures. For example, refluxing in toluene at 110°C for 12 hours increased yields by 15% in analogous syntheses . Microwave-assisted synthesis reduces reaction time by 60% .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Protocols : Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and plasma stability assays (37°C, 24 hrs) evaluate degradation pathways .

Notes

  • Methodological rigor ensures reproducibility; cross-reference analytical techniques (e.g., SCXRD + NMR) for robust validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.